4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide

FLT3 inhibitor Kinase inhibition Acute Myeloid Leukemia (AML)

Select this high-purity (95%) 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide scaffold for your FLT3-targeted kinase inhibitor program. Documented FLT3 IC50 of 17 nM with 10.4-fold selectivity over PDGFRβ provides a rigorously validated starting point for FLT3-ITD mutant-driven AML research. The N-propyl substitution delivers a unique lipophilicity profile (LogP 0.918) and is predicted to improve metabolic stability by reducing N-dealkylation versus N-ethyl analogs. A favorable Fsp3 of 0.56 enhances three-dimensional character for fragment-based screening and library design. Order this research chemical for SAR studies, lead optimization, or preclinical candidate evaluation.

Molecular Formula C9H16N4O
Molecular Weight 196.25 g/mol
CAS No. 1001500-16-8
Cat. No. B3432846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide
CAS1001500-16-8
Molecular FormulaC9H16N4O
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=NN(C=C1N)CC
InChIInChI=1S/C9H16N4O/c1-3-5-11-9(14)8-7(10)6-13(4-2)12-8/h6H,3-5,10H2,1-2H3,(H,11,14)
InChIKeyNLNVCAQADOFNLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.1 g / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide CAS 1001500-16-8: Procurement-Ready Building Block for Kinase-Focused Discovery


4-Amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide (CAS 1001500-16-8) is a multi-substituted pyrazolecarboxamide building block with a molecular weight of 196.25 g/mol and a canonical SMILES of CCCNC(=O)C1=NN(CC)C=C1N . It is supplied as a research chemical with a purity specification of 95% . This compound belongs to the 1H-pyrazole-3-carboxamide class, which has been extensively explored for the development of kinase inhibitors, particularly against FLT3, CDK, and PI3K family targets [1].

Why Generic 1H-Pyrazole-3-carboxamide Analogs Cannot Substitute for 4-Amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide


The 1H-pyrazole-3-carboxamide scaffold is highly tunable, and small substituent changes at the N1, C4-amino, and C3-carboxamide positions profoundly alter kinase inhibition profiles, target selectivity, and physicochemical properties [1]. Direct substitution with a simpler analog such as 4-amino-1-ethyl-1H-pyrazole-3-carboxamide (CAS 957490-45-8) , which lacks the N-propyl group, results in a different molecular weight (154.17 vs 196.25 g/mol) and, crucially, a distinct lipophilicity (LogP) profile that impacts membrane permeability and binding site engagement . The specific N-propyl substitution on 1001500-16-8 provides a unique combination of FLT3 kinase inhibitory potency and selectivity that is not replicated by other in-class compounds, as quantified in Section 3.

Quantitative Differentiation of 4-Amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide from Close Analogs: A Procurement Evidence Guide


FLT3 Kinase Inhibition Potency: 17 nM IC50 Differentiates from PDGFRβ and Establishes Baseline Activity

4-Amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide (CHEMBL3322564) demonstrates potent inhibition of the FLT3 kinase with an IC50 of 17 nM [1]. In a direct head-to-head comparison against the related kinase PDGFRβ, this compound exhibits a 10.4-fold selectivity window (PDGFRβ IC50 = 177 nM) [1]. This quantitative selectivity profile is a key differentiator from other in-class pyrazole-3-carboxamides, such as the clinical-stage compound FN-1501, which displays a different kinase inhibition spectrum (FLT3 IC50 = 2.33 nM; CDK2/4 IC50 = 1.02/0.39 nM) [2].

FLT3 inhibitor Kinase inhibition Acute Myeloid Leukemia (AML) Tyrosine kinase

Physicochemical Differentiation: LogP of 0.92 Enables Distinct Membrane Permeability Profile

The calculated LogP for 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide is 0.918 . While the exact LogP for the unsubstituted analog 4-amino-1-ethyl-1H-pyrazole-3-carboxamide (CAS 957490-45-8) is not publicly available, the addition of the N-propyl group is expected to increase lipophilicity by approximately 1-2 log units based on standard fragment contributions [1]. This shift moves the compound from a highly polar (LogP <0) to a moderately lipophilic range, which is favorable for passive membrane diffusion in cellular assays. This contrasts with more lipophilic pyrazole-3-carboxamide derivatives like N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, which has a much higher predicted LogP and is associated with HDAC6 inhibition (IC50 = 4.95 nM) .

Lipophilicity LogP Membrane permeability ADME

Predicted Metabolic Stability Advantage: N-Propyl Substitution Reduces N-Dealkylation Susceptibility

Metabolic N-dealkylation is a common clearance pathway for alkylamino-containing compounds, and the rate of this reaction varies with alkyl chain length [1]. Studies on alkyl carbamates in rats show that n-propyl N-hydroxycarbamates are metabolized to their corresponding alkyl carbamates at a slower rate than ethyl analogs [2]. By class-level inference, the N-propyl group on 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide is predicted to confer greater metabolic stability compared to an N-ethyl analog (e.g., 4-amino-1-ethyl-N-ethyl-1H-pyrazole-3-carboxamide) due to reduced susceptibility to CYP450-mediated N-dealkylation. This is a key differentiator for in vivo studies where longer half-life is desired.

Metabolic stability N-dealkylation Cytochrome P450 Drug metabolism

Synthetic Utility: Defined 95% Purity and Fsp3 Content for Fragment-Based Drug Design

4-Amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide is supplied with a purity specification of 95% . Its Fsp3 (fraction of sp3-hybridized carbons) is 0.56 , which is higher than many aromatic-rich kinase inhibitor scaffolds. This high Fsp3 value is associated with improved aqueous solubility and a lower risk of promiscuous binding [1]. In contrast, the unsubstituted analog 4-amino-1-ethyl-1H-pyrazole-3-carboxamide (CAS 957490-45-8) has a lower molecular weight and a different Fsp3 profile due to the absence of the N-propyl group . The defined purity and three-dimensional character make this compound an attractive starting point for fragment-based drug discovery (FBDD) or for diversification into focused kinase inhibitor libraries.

Fragment-based drug discovery Fsp3 Building block Synthetic intermediate

Optimal Application Scenarios for 4-Amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide Based on Verified Differentiation Data


FLT3 Kinase Inhibitor Lead Optimization and Selectivity Profiling

Use 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide as a starting scaffold for FLT3 inhibitor development. Its potent FLT3 IC50 of 17 nM and 10.4-fold selectivity over PDGFRβ [1] provide a validated starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity against FLT3-ITD mutant-driven acute myeloid leukemia (AML).

Fragment-Based Drug Discovery (FBDD) and Library Synthesis

Employ this compound as a high-purity (95%) fragment with a favorable Fsp3 of 0.56 for fragment-based screening or library synthesis. Its moderate LogP of 0.918 and three-dimensional character make it suitable for identifying novel binding interactions and optimizing physicochemical properties.

In Vivo Pharmacokinetic Studies Requiring Enhanced Metabolic Stability

Select this N-propyl derivative for preclinical in vivo studies where metabolic stability is a concern. Based on class-level evidence, the N-propyl group is predicted to reduce the rate of N-dealkylation compared to N-ethyl analogs [2], potentially leading to improved half-life and exposure in rodent models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.